5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide
Description
5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features an adamantane core Adamantane is a diamondoid, a class of hydrocarbons that are structurally similar to diamond
Properties
Molecular Formula |
C32H38N2O3 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
N-[4-(adamantane-1-carbonylamino)phenyl]-5-(1-adamantyl)furan-2-carboxamide |
InChI |
InChI=1S/C32H38N2O3/c35-29(27-5-6-28(37-27)31-13-19-7-20(14-31)9-21(8-19)15-31)33-25-1-3-26(4-2-25)34-30(36)32-16-22-10-23(17-32)12-24(11-22)18-32/h1-6,19-24H,7-18H2,(H,33,35)(H,34,36) |
InChI Key |
VNMKUUMVTBKKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NC5=CC=C(C=C5)NC(=O)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the adamantane core and introduce functional groups through a series of reactions. For example, the adamantane can be functionalized with a furan-2-carboxamide group and an adamantane-1-amido group through amide bond formation reactions. These reactions often require specific catalysts and conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide groups can be reduced to amines.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the amide groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The adamantane core is known for its ability to enhance the stability and bioavailability of compounds, which could contribute to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and memantine, which are used as antiviral and anti-Alzheimer’s agents, respectively.
Furan derivatives: Compounds like furan-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.
Uniqueness
5-(ADAMANTAN-1-YL)-N-[4-(ADAMANTANE-1-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of an adamantane core with a furan-2-carboxamide group and an adamantane-1-amido group. This unique structure may confer specific properties, such as enhanced stability and bioavailability, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
